molecular formula C7H6N2O4 B13919545 4-Aminopyridine-2,3-dicarboxylic acid

4-Aminopyridine-2,3-dicarboxylic acid

Cat. No.: B13919545
M. Wt: 182.13 g/mol
InChI Key: BOUSAKJYINGFSA-UHFFFAOYSA-N
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Description

4-Aminopyridine-2,3-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group at the 4-position and two carboxylic acid groups at the 2- and 3-positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2,3-dicarboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of pyridine to form 4-nitropyridine, followed by reduction to yield 4-aminopyridine. The carboxylation of 4-aminopyridine at the 2- and 3-positions can be achieved through various methods, including the use of organometallic reagents such as organolithiums and organomagnesiums .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminopyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 4-aminopyridine-2,3-dicarboxylic acid involves the inhibition of voltage-gated potassium channels. This inhibition leads to the elongation of action potentials and increased release of neurotransmitters, thereby enhancing neuronal signaling. The compound’s interaction with these channels makes it a potential candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

  • 2,4-Diaminopyridine
  • 3-[(Dimethylamino)-carbonyl]amino 4-aminopyridine
  • 2-Aminopyridine
  • 2,6-Diaminopyridine

Comparison: 4-Aminopyridine-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher affinity for certain molecular targets and pathways, making it particularly useful in specific applications such as neurological research and drug development .

Properties

IUPAC Name

4-aminopyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-3-1-2-9-5(7(12)13)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUSAKJYINGFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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